molecular formula C13H15F3N6O2S B2852975 4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2097937-07-8

4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2852975
CAS No.: 2097937-07-8
M. Wt: 376.36
InChI Key: QCRKXGJXFLUVJV-UHFFFAOYSA-N
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Description

4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (CAS: 2097937-07-8) is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6 and a piperazine moiety at position 2. The piperazine ring is further modified by a sulfonyl-linked 1-methylimidazole group. Its molecular formula is C₁₃H₁₄F₃N₅O₂S, with a molecular weight of 357.34 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide and piperazine components may contribute to binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N6O2S/c1-20-3-2-17-12(20)25(23,24)22-6-4-21(5-7-22)11-8-10(13(14,15)16)18-9-19-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRKXGJXFLUVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological responses. The exact interaction would depend on the specific target and the structure of the compound.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected. The exact pathways would depend on the specific target and the structure of the compound.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution. The metabolism and excretion would depend on the specific structure of the compound and the organism in which it is administered.

Result of Action

Given the broad range of biological activities of imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level. The exact effects would depend on the specific target and the structure of the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Below is a comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Molecular Formula Notable Features
Target Compound (2097937-07-8) Pyrimidine - 6-CF₃
- 4-Piperazinyl-sulfonyl-1-methylimidazole
C₁₃H₁₄F₃N₅O₂S High lipophilicity due to CF₃; potential enzyme inhibition via sulfonamide-piperazine interaction .
SCH 66712 (N/A) Pyrimidine - 5-Fluoro
- 4-Piperazinyl-benzyl-2-phenylimidazole
C₁₉H₂₀FN₅ Mechanism-based CYP2D6 inhibitor (KI = 0.55 µM, kinact = 0.32 min⁻¹); selectivity over CYP3A4/2C9/2C19 .
4-(Difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (1006441-37-7) Pyrimidine - 6-Pyrazole
- 2-Ethylsulfonyl
- 4-CF₂H
C₁₃H₁₆F₂N₄O₂S Sulfonyl group enhances solubility; pyrazole may modulate target specificity .
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (861409-87-2) Pyrimidine - 6-CF₃
- 4-Piperazinyl
- 2-Cyclopropyl
C₁₃H₁₆F₃N₅ Cyclopropyl group may improve metabolic stability; lacks sulfonamide moiety .

Functional and Pharmacological Comparisons

a. Enzyme Inhibition Potential

  • The target compound shares structural similarities with SCH 66712 , a mechanism-based CYP2D6 inhibitor. While SCH 66712 inactivates CYP2D6 via covalent modification (KI = 0.55 µM), the sulfonamide group in the target compound may enable reversible inhibition, though experimental data are lacking .
  • The trifluoromethyl group in both the target compound and 4-cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (861409-87-2) likely enhances metabolic resistance compared to difluoromethyl analogs like 1006441-37-7 .

b. Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to difluoromethyl or ethylsulfonyl substituents. This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Solubility : Sulfonyl-containing analogs (e.g., 1006441-37-7 and the target compound) exhibit moderate solubility due to polar sulfonamide groups, whereas SCH 66712’s benzylimidazole moiety may reduce solubility .

c. Selectivity

  • SCH 66712 shows 5–10-fold selectivity for CYP2D6 over other isoforms.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of the piperazine ring, followed by coupling with a trifluoromethylpyrimidine scaffold. Critical steps include:

  • Sulfonylation : Use of sulfonyl chlorides (e.g., 1-methylimidazole-2-sulfonyl chloride) under anhydrous conditions (e.g., DCM as solvent) at 0–25°C to prevent side reactions .
  • Coupling : Optimize stoichiometry of the trifluoromethylpyrimidine intermediate and piperazine derivative. Monitor via TLC or HPLC to track reaction progress .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., imidazole sulfonyl group at piperazine N4, trifluoromethyl at pyrimidine C6) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns matching the expected structure .
  • X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Use DMSO for stock solutions (test concentration-dependent precipitation in PBS or cell culture media).
  • Stability : Incubate at 37°C in assay buffers (pH 4–9) and analyze degradation via HPLC over 24–72 hours .
  • LogP Measurement : Reverse-phase HPLC to determine partition coefficient, guiding formulation for biological studies .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition potency across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Validate enzyme activity (e.g., ATPase, kinase) using positive controls (e.g., staurosporine) and ensure consistent substrate concentrations .
  • Compound Integrity : Re-test batches with discrepancies using HPLC and NMR to rule out degradation or impurities .
  • Structural Analog Comparison : Synthesize analogs (e.g., replacing trifluoromethyl with methyl) to isolate steric/electronic effects on activity .

Q. What strategies improve the yield of the sulfonylation step while minimizing byproducts?

  • Methodological Answer :

  • Catalytic Optimization : Use DMAP or triethylamine to enhance sulfonyl chloride reactivity .
  • Temperature Control : Slow addition of sulfonyl chloride at 0°C to reduce dimerization or hydrolysis .
  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile, THF) to improve sulfonylation efficiency .

Q. How can computational modeling predict the compound’s binding affinity to novel biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Focus on key residues (e.g., hinge region in kinases) .
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify conformational changes in the target .
  • QSAR Analysis : Corporate substituent effects (e.g., trifluoromethyl’s electronegativity) into predictive activity models .

Q. What experimental approaches validate the compound’s selectivity across related receptor subtypes?

  • Methodological Answer :

  • Panel Screening : Test against 50+ receptors/enzymes (e.g., CEREP panel) at 10 µM to identify off-target interactions .
  • IC50 Determination : Use dose-response curves (0.1 nM–100 µM) for primary vs. secondary targets. Apply Cheng-Prusoff equation to correct for substrate competition .
  • Mutagenesis Studies : Engineer receptor mutants (e.g., Ala-scanning) to pinpoint binding residues responsible for selectivity .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines?

  • Methodological Answer :

  • Cell Line Authentication : Confirm genetic profiles via STR profiling to rule out misidentification .
  • Proliferation Assay Optimization : Standardize seeding density, incubation time, and ATP-based viability readouts (e.g., CellTiter-Glo) .
  • Microenvironment Mimicry : Test under hypoxic conditions or with stromal co-cultures to assess context-dependent efficacy .

Q. What analytical methods resolve discrepancies in reported metabolic stability profiles?

  • Methodological Answer :

  • LC-MS/MS Metabolite ID : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using human liver microsomes .
  • CYP Inhibition Assays : Test CYP3A4/2D6 inhibition to clarify enzyme-specific degradation pathways .
  • Species Comparison : Cross-validate in mouse, rat, and human hepatocytes to account for interspecies variability .

Notes on Evidence Usage

  • Structural and synthetic data from were prioritized for synthesis and characterization FAQs.
  • Biological activity and computational methods drew from medicinal chemistry studies in .
  • Contradiction resolution strategies integrated cross-disciplinary approaches from .

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